molecular formula C10H16N2 B1203765 2,3,5,6-Tetramethyl-1,4-phenylenediamine CAS No. 3102-87-2

2,3,5,6-Tetramethyl-1,4-phenylenediamine

Cat. No. B1203765
CAS RN: 3102-87-2
M. Wt: 164.25 g/mol
InChI Key: WCZNKVPCIFMXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis The molecular structure of TMPD and its derivatives is crucial in determining their electronic and spectroscopic properties. For example, structural characterization of TMPD radical cations and dimers in molecular crystals revealed insights into the charge-transfer processes and electron-transfer ratios in crystalline states, significantly contributing to the understanding of their electronic structures (Takaiwa et al., 2015).

Chemical Reactions and Properties TMPD undergoes various chemical reactions that highlight its versatility and reactivity. The electrochemical behavior of TMPD, involving reversible electron transfer processes, illustrates its potential in redox chemistry and electrochemical applications. Such properties are essential for the development of molecular magnets and electrochromic materials (Clare et al., 2010).

Physical Properties Analysis The physical properties of TMPD, including thermal stability and solubility, are influenced by its molecular structure. Conjugated polymers containing TMPD units have shown high thermal stability with significant glass transition temperatures and char yields, indicating their potential for advanced material applications (Chen et al., 2010).

Chemical Properties Analysis The chemical properties of TMPD, such as its redox behavior, are central to its application in organic electronics and material science. Studies on the voltammetry of TMPD have provided detailed insights into its redox couple mechanisms, highlighting the complex nature of its electrochemical reactions (Clare et al., 2010).

Scientific Research Applications

  • Voltammetric Studies : 2,3,5,6-Tetramethyl-1,4-phenylenediamine has been studied for its complex voltammetric behavior, particularly in its interactions with hydrogen-bonding and proton transfer mechanisms. This compound undergoes reversible electron transfer processes in acetonitrile, which have implications for understanding electrochemical mechanisms (Clare et al., 2010).

  • Hydrogen Bonding Studies : Research has utilized this compound to measure the hydrogen donor and acceptor abilities of alcohols in acetonitrile. Its oxidized forms interact with alcohols through hydrogen bonding, which provides insights into relative hydrogen bonding strengths (Tessensohn et al., 2017).

  • Photosynthetic Energy Conversion : It has been used to study the effect of cyclic electron flow on delayed light emission from chloroplasts and subchloroplast particles, revealing insights into photosynthetic energy conversion processes (Cohen & Bertsch, 1974).

  • Structural Characterization : The structural characterization of 2,3,5,6-tetramethyl-p-phenylenediamine radical cation and its dimer in molecular crystals has been investigated, providing insights into molecular and electronic structures (Takaiwa et al., 2015).

  • Electrochromic Applications : Its derivatives have been synthesized and characterized for electrochromic applications. These studies explore the solubility, thermal stability, and electrochromic properties of such compounds (Chen et al., 2010).

  • Antiozonant Activity : The reaction of 2,3,5,6-Tetramethyl-1,4-phenylenediamine with ozone has been studied in relation to its antiozonant properties, particularly in diene rubber protection (Cataldo, 2002).

  • Medical Research : In medical research, its derivatives have been investigated for their potential myotoxicity in rats and correlation with autoxidation rates, providing insights into the toxic effects of certain substituted p-phenylenediamines (Munday et al., 1990).

Safety And Hazards

This compound may cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

properties

IUPAC Name

2,3,5,6-tetramethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZNKVPCIFMXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N)C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953139
Record name 2,3,5,6-Tetramethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetramethyl-1,4-phenylenediamine

CAS RN

3102-87-2, 76411-92-2
Record name 2,3,5,6-Tetramethyl-1,4-phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3102-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diaminodurene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethyl-p-phenylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076411922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3102-87-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5,6-Tetramethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-tetramethyl-p-phenylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.507
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-DIAMINO-2,3,5,6-TETRAMETHYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8875RHZ1MM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-Tetramethyl-1,4-phenylenediamine
Reactant of Route 2
2,3,5,6-Tetramethyl-1,4-phenylenediamine
Reactant of Route 3
Reactant of Route 3
2,3,5,6-Tetramethyl-1,4-phenylenediamine
Reactant of Route 4
2,3,5,6-Tetramethyl-1,4-phenylenediamine
Reactant of Route 5
2,3,5,6-Tetramethyl-1,4-phenylenediamine
Reactant of Route 6
2,3,5,6-Tetramethyl-1,4-phenylenediamine

Citations

For This Compound
421
Citations
LA Clare, LE Rojas-Sligh, SM Maciejewski… - The Journal of …, 2010 - ACS Publications
The voltammetry of 2,3,5,6-tetramethyl-p-phenylenediamine, H 2 PD, has been studied and compared to that of its isomer N,N,N′,N′-tetramethyl-p-phenylenediamine, Me 2 PD. Both …
Number of citations: 32 pubs.acs.org
N Tanihara, K Tanaka, H Kita, K Okamoto - Journal of Membrane Science, 1994 - Elsevier
Pervaporation (PV) of benzen-cyclohexane and acetone-cyclohexane mixtures through membranes of polyimides containing methyl-substituted phenylenediamine moieties were …
Number of citations: 90 www.sciencedirect.com
ME Tessensohn, S Lim, Miechie, YR Koh… - …, 2017 - Wiley Online Library
Cyclic voltammetry experiments on 2,3,5,6‐tetramethyl‐1,4‐phenylenediamine (P) in acetonitrile in the presence of varying concentrations of alcohols indicate that the oxidized forms of …
L Clare, JE Woods, D Smith - ECS Meeting Abstracts, 2010 - iopscience.iop.org
The cyclic voltammogram of 2, 3, 5, 6-tetramethyl-1, 4-phenylenediamine (H2PD) shows two one electron oxidation/reduction waves that are reversible in non-aqueous solvent. The first …
Number of citations: 0 iopscience.iop.org
R Ahmadi, H Sanaeepur… - Iranian Journal of Chemical …, 2022 - ijche.com
It is crucial to design and develop new polymers with desirable characteristics. Aromatic polyimides have been attracted more attention in comparison with other polymeric materials, …
Number of citations: 0 www.ijche.com
WS Harper, ER Gaillard - Photochemistry and photobiology, 2003 - Wiley Online Library
A derivative of all‐trans‐retinal (RAL) and ethanolamine, A2‐E, is the main fluorescent component of human retinal lipofuscin. The accumulation of lipofuscin has been correlated with …
Number of citations: 9 onlinelibrary.wiley.com
G Maggioni, S Carturan, A Quaranta… - Journal of Physics …, 2006 - iopscience.iop.org
Pure and Nile-Red-doped polyimide and porphyrin films have been deposited and their optical response to different organic vapours has been tested. Polyimide films were obtained by …
Number of citations: 3 iopscience.iop.org
ME Tessensohn, YR Koh, S Lim, H Hirao… - …, 2017 - Wiley Online Library
The voltammetric behavior of 2,3,5,6‐tetramethyl‐1,4‐phenylenediamine was found to be able to differentiate the hydrogen acceptor abilities of electroinactive pyridine compounds in …
R Sharma, M Jain - Journal of Membrane Science, 2020 - Elsevier
Removal of benzothiophenes is a crucial step in order to reduce sulfur content in transportation fuels up to the desired levels. In this study, pervaporation process is investigated for the …
Number of citations: 9 www.sciencedirect.com
X Duthie, S Kentish, C Powell, K Nagai, G Qiao… - Journal of membrane …, 2007 - Elsevier
Membrane plasticization is the process whereby penetrant dissolution causes membrane swelling or dilation, which in turn, can increase membrane diffusivity and solubility and lead to …
Number of citations: 149 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.